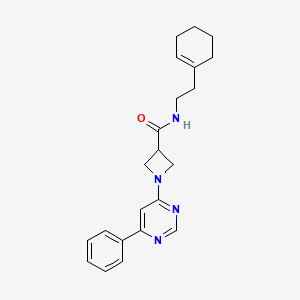

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a structurally complex small molecule featuring:

- A 6-phenylpyrimidin-4-yl moiety, which is a heteroaromatic system known for its role in kinase inhibition and nucleic acid mimicry.

- An azetidine-3-carboxamide core, a four-membered saturated ring that enhances conformational rigidity and metabolic stability compared to larger cyclic amines.

Its structural complexity aligns with patented compounds in the 4H-pyrido[1,2-a]pyrimidin-4-one class, which often target enzyme active sites .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c27-22(23-12-11-17-7-3-1-4-8-17)19-14-26(15-19)21-13-20(24-16-25-21)18-9-5-2-6-10-18/h2,5-7,9-10,13,16,19H,1,3-4,8,11-12,14-15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDDZXDLUDJRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C22H26N4O

- Molecular Weight: 362.477 g/mol

- CAS Number: 2034619-

The compound features an azetidine ring, a cyclohexene moiety, and a pyrimidine ring, which are critical for its biological interactions. The presence of the carboxamide functional group enhances its solubility and potential for interaction with biological targets.

Synthesis

The synthesis of this compound involves multiple steps that typically include:

- Formation of the azetidine ring.

- Introduction of the cyclohexene and pyrimidine components.

- Finalization through carboxamide formation.

Details on specific reagents and conditions are not extensively documented, indicating a need for further research to optimize synthesis protocols for yield and purity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Similar compounds have been shown to:

- Inhibit cyclooxygenase enzymes (e.g., COX-2), leading to anti-inflammatory effects .

- Modulate receptor activities related to cancer pathways, suggesting potential anti-cancer properties.

Anticancer Properties

Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have been linked to the inhibition of tumor growth through apoptosis induction in cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways, potentially making it beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing azetidine and pyrimidine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the phenylpyrimidine moiety may enhance these effects by interacting with specific cancer-related targets.

Antimicrobial Properties

The compound has potential antimicrobial activity, as evidenced by studies on related azetidinones that have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes .

CNS Activity

There is emerging evidence suggesting that azetidine derivatives can modulate central nervous system (CNS) activity. Compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been explored for their potential in treating neurological disorders, possibly through their effects on neurotransmitter pathways .

Case Study 1: Anticancer Efficacy

A study conducted by Kumar et al. synthesized various azetidinone derivatives and evaluated their anticancer effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Screening

In another study, researchers synthesized N-substituted azetidinones and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds showed significant inhibition zones in agar diffusion assays, highlighting their potential as new antimicrobial agents .

Case Study 3: CNS Modulation

Research by Goel et al. focused on the CNS-modulating effects of azetidinone derivatives. They utilized computational modeling to predict activity spectra and confirmed the compounds' ability to influence neurotransmitter levels in vitro, suggesting therapeutic applications in anxiety and depression .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Target Specificity: The azetidine-carboxamide core in the target compound may favor selectivity for kinases or proteases due to its constrained geometry, whereas DprE1-IN-1 () explicitly targets the mycobacterial enzyme DprE1 via its pyrrolopyridine scaffold . 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives () often exhibit kinase inhibitory activity, with substituents like cyclohexenylamino groups enhancing potency against specific isoforms .

The phenylpyrimidine moiety in the target compound may enhance π-π stacking in binding pockets, whereas methoxy-methylpyrimidine in DprE1-IN-1 introduces steric and electronic effects critical for DprE1 binding .

Synthetic and Stability Considerations: The azetidine ring’s strain may complicate synthesis compared to the more stable pyrrolopyridine or pyridopyrimidinone systems. Compounds with cyclohexenyl groups (e.g., USP standards in ) require storage in tight containers to prevent oxidation or hydrolysis, suggesting similar stability challenges for the target compound .

Patent and Pharmacopeial Relevance

- Patent Landscape () : The structural diversity of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives highlights the pharmaceutical industry’s focus on modifying pyrimidine and amine substituents to optimize activity. The target compound’s 6-phenylpyrimidinyl group aligns with this trend but lacks explicit patent coverage in the provided evidence .

- Pharmacopeial Standards (): Related compounds like 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol are recognized in pharmacopeias as reference materials, underscoring the regulatory importance of cyclohexenyl-containing metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.